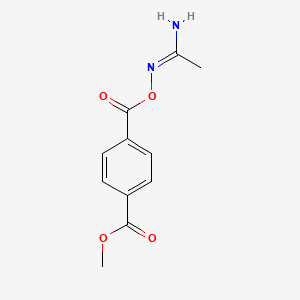![molecular formula C11H15NO2 B13706904 Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)
Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional structure that can influence its chemical reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate can be achieved through various methods. One common approach involves the reaction of a suitable bicyclo[2.2.2]octane derivative with cyanide and esterification agents under controlled conditions. For instance, a mixture of the starting material and imidazole in pyridine can be reacted with phosphorus oxychloride at 0°C to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular pathways and processes .
相似化合物的比较
Similar Compounds
Methyl 4-Cyanobicyclo[2.2.2]octane-1-carboxylate: Similar in structure but differs in the position of the nitrile and ester groups.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, leading to different chemical properties and applications.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with diverse biological activities.
Uniqueness
Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 5-cyanobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10-5-7-2-3-8(10)4-9(7)6-12/h7-10H,2-5H2,1H3 |
InChI 键 |
FHCNTUMJRYXXPY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC2CCC1CC2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)




![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)







